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Methyl 3-amino-4-(pyridin-4-yl)benzoate

Cat. No.: B13492648
M. Wt: 228.25 g/mol
InChI Key: VJFLAWZYLCKEIE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(pyridin-4-yl)benzoate is a unique organic molecule that incorporates three key functional groups: a methyl ester, an amino group, and a pyridine (B92270) ring, all attached to a central benzene (B151609) ring. This specific arrangement of functional groups makes it a compound with considerable potential in various areas of chemical synthesis. While extensive research on this exact molecule is not widely published, its structural components are well-studied, allowing for a comprehensive understanding of its expected chemical behavior and utility.

Below are the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol (B129727)

The amino-substituted benzoate (B1203000) framework is a cornerstone in the field of organic synthesis. researchgate.net The presence of both an amino group and a carboxylate group (as a methyl ester) on the aromatic ring provides a versatile platform for a wide range of chemical transformations. ontosight.aiontosight.ai The amino group can act as a nucleophile or be transformed into a diazonium salt, opening pathways to a plethora of other functional groups. nih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. wikipedia.org

This dual functionality allows for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. mdpi.com The electron-donating nature of the amino group also influences the reactivity of the aromatic ring, directing further substitutions.

The pyridine ring is a common heterocyclic motif found in a vast number of biologically active compounds and functional materials. nih.govdntb.gov.ua The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. researchgate.net The pyridin-4-yl substitution, in particular, positions the nitrogen atom in a way that can significantly influence the electronic properties of the attached aromatic system. nih.gov

In medicinal chemistry, the pyridine moiety is often introduced to enhance water solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate. researchgate.netsarchemlabs.com Its ability to coordinate with metal ions also makes it a valuable ligand in catalysis and materials science. mdpi.com The pyridine ring system is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. nih.gov

This compound is conceptually a highly versatile modular building block. The term "modular" refers to its potential to be a starting point for the synthesis of a wide array of more complex molecules through the selective modification of its functional groups. Each of the three key functionalities—the amino group, the methyl ester, and the pyridine nitrogen—can be targeted with specific reagents to build out different parts of a larger molecular structure.

The strategic placement of the amino group and the pyridine ring on the benzoate framework allows for the creation of molecules with well-defined three-dimensional structures. This is particularly important in drug discovery, where the precise spatial arrangement of atoms determines the interaction with a biological target.

Research into structurally related pyridine- and aniline-containing esters is a vibrant and expanding field. mdpi.comresearchgate.net These compounds are frequently investigated for their potential as:

Pharmaceuticals: Many compounds with similar structural motifs have been explored as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. researchgate.netcresset-group.com The combination of a hydrogen-bond-donating amino group and a hydrogen-bond-accepting pyridine ring is a common feature in molecules designed to interact with protein active sites.

Organic Materials: The conjugated π-system of the aromatic and heteroaromatic rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Probes: The fluorescent properties of some aromatic and heteroaromatic systems make them suitable for use as chemical sensors or probes for detecting specific ions or molecules. nih.gov

The synthesis and functionalization of these types of molecules are often the focus of methodological studies in organic chemistry, aiming to develop new and efficient ways to construct these valuable chemical entities. nih.govacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B13492648 Methyl 3-amino-4-(pyridin-4-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-amino-4-pyridin-4-ylbenzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-8H,14H2,1H3

InChI Key

VJFLAWZYLCKEIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl 3 Amino 4 Pyridin 4 Yl Benzoate

Retrosynthetic Analysis for the Chemical Compound

A retrosynthetic analysis of Methyl 3-amino-4-(pyridin-4-yl)benzoate reveals that the core structure can be disconnected at the crucial carbon-carbon bond between the phenyl and pyridine (B92270) rings. This bond is ideally formed using a cross-coupling reaction. This approach logically breaks the molecule down into two primary building blocks: a functionalized benzene (B151609) derivative and a functionalized pyridine derivative.

The benzene component can be envisioned as a methyl 3-amino-4-halobenzoate, where the halogen atom (such as bromine or iodine) serves as a handle for the subsequent cross-coupling reaction. The pyridine component can be a pyridin-4-yl nucleophile, like pyridin-4-ylboronic acid, or an electrophile, depending on the chosen coupling strategy.

Precursor Synthesis Strategies

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors.

Synthesis of Methyl 3-amino-4-halobenzoates

The synthesis of methyl 3-amino-4-halobenzoates can be approached in several ways. One common method involves the halogenation of a commercially available aminobenzoic acid derivative. For instance, 3-amino-4-methylbenzoic acid can be esterified to methyl 3-amino-4-methylbenzoate, which can then be subjected to halogenation. chemicalbook.comresearchgate.net Alternatively, starting from a nitro-substituted benzoic acid allows for halogenation followed by reduction of the nitro group to an amine.

Synthesis of Pyridin-4-yl Nucleophiles or Electrophiles

For the pyridine component, pyridin-4-ylboronic acid is a widely used nucleophile in Suzuki-Miyaura cross-coupling reactions. nih.govchemicalbook.com Its synthesis can be achieved from 4-halopyridines, such as 4-bromopyridine (B75155) or 4-chloropyridine, through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. chemicalbook.comresearchgate.net There are five primary methods for synthesizing pyridinylboronic acids and esters: halogen-metal exchange and borylation, directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines, iridium or rhodium-catalyzed C-H or C-F borylation, and [4+2] cycloadditions. arkat-usa.org The synthesis of 4-halopyridines themselves can be accomplished from pyridine N-oxide or 4-pyridone. nih.gov

Preparation of Functionalized Amino- or Nitro-Benzoates

Functionalized aminobenzoates and nitrobenzoates are crucial starting materials. nih.govmdpi.com The synthesis of methyl 3-nitrobenzoate, for example, can be achieved by the nitration of methyl benzoate (B1203000) using a mixture of nitric acid and sulfuric acid. orgsyn.orgissr.edu.kh Subsequent reduction of the nitro group, often with reagents like tin(II) chloride or catalytic hydrogenation, affords the corresponding aminobenzoate. Another approach involves the direct functionalization of aminobenzoic acids. sciforum.net For instance, methyl 4-aminobenzoate (B8803810) can be synthesized from 4-aminobenzoic acid. nih.gov The esterification of nitrobenzoic acids to their corresponding alkyl nitrobenzoates is also a common procedure. google.com

Direct Carbon-Carbon (C-C) Coupling Approaches

The formation of the biaryl linkage between the pyridine and phenyl rings is the cornerstone of this synthesis. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Phenyl Bond Formation

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for forming carbon-carbon bonds. nih.govbeilstein-journals.orgmdpi.comnih.gov It typically involves the reaction of an aryl halide (in this case, methyl 3-amino-4-halobenzoate) with an arylboronic acid (pyridin-4-ylboronic acid) in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst can be critical for achieving high yields and suppressing side reactions.

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent (such as a pyridin-4-ylstannane) and an organic halide, catalyzed by palladium. organic-chemistry.orgwiley-vch.delibretexts.orgthermofisher.com This method is known for its tolerance of a wide range of functional groups. thermofisher.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.orgwikipedia.orgorganic-chemistry.org This reaction is also highly effective for the formation of C-C bonds. wikipedia.org

The selection of a specific cross-coupling reaction depends on factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions.

Reaction Organometallic Reagent Electrophile Catalyst
Suzuki-MiyauraPyridin-4-ylboronic acidMethyl 3-amino-4-halobenzoatePalladium complex
StillePyridin-4-ylstannaneMethyl 3-amino-4-halobenzoatePalladium complex
NegishiPyridin-4-ylzinc halideMethyl 3-amino-4-halobenzoatePalladium or Nickel complex

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent a classical and continually evolving methodology for the formation of both C-C and C-N bonds. In the context of synthesizing this compound, copper catalysis can be envisioned for either the crucial C-C biaryl coupling or the C-N amination step.

Historically, the Ullmann reaction, which uses copper catalysis, has been a primary method for forming aryl-aryl bonds, although it often requires harsh conditions such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern advancements have introduced soluble copper catalysts with various ligands, allowing for milder reaction conditions. acs.org A plausible copper-mediated approach to the target molecule could involve the coupling of methyl 3-amino-4-halobenzoate with a suitable pyridine derivative.

Furthermore, copper catalysis is extensively used for C-N bond formation, often referred to as Ullmann-type or Goldberg reactions. wikipedia.orgacs.org These reactions can be an alternative to the more common palladium-catalyzed methods. researchgate.net For instance, a synthetic route could first establish the 4-(pyridin-4-yl)benzoate core, followed by a copper-catalyzed amination at the C-3 position using a suitable ammonia (B1221849) source. Research has demonstrated efficient copper/copper(I) oxide-catalyzed C-N bond formation with 2-halobenzoic acids, a reaction which tolerates a range of functional groups. nih.gov The choice of ligand, base, and solvent is critical for the success of these copper-catalyzed couplings. acs.org

Table 1: Overview of Copper-Mediated Coupling Reactions
Reaction TypeBond FormedTypical ConditionsKey Features
Ullmann Biaryl SynthesisC-C (Aryl-Aryl)High temperature (>200°C), Stoichiometric Cu powderClassic method, often requires harsh conditions.
Ullmann-Type/Goldberg C-N CouplingC-N (Aryl-Amine)Cu(I) salts (e.g., CuI), Ligands (e.g., diamines, BINOL), Base, Polar solventsAlternative to Pd-catalysis; ligand choice is crucial. wikipedia.orgacs.org
Chan-Lam CouplingC-N (Aryl-Amine)Cu(II) salts, Arylboronic acid, Amine, O2 or air as oxidantForms C-N bond using boronic acids instead of aryl halides.

Other Transition Metal-Catalyzed C-C Bond Formations

The formation of the C-C bond between the pyridine and benzene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required organoboron reagents. nih.gov

A typical Suzuki-Miyaura strategy for this compound would involve the reaction of Methyl 3-amino-4-halobenzoate (where the halogen is typically bromine or iodine) with Pyridine-4-boronic acid or its pinacol (B44631) ester derivative.

This reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand. libretexts.org The selection of the ligand is critical to the reaction's efficiency. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability. libretexts.org A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step of the catalytic cycle. researchgate.net

An alternative, though less common due to the toxicity of the reagents, is the Stille coupling, which would use a 4-(trialkylstannyl)pyridine derivative instead of a boronic acid. libretexts.org

Table 2: Key Components in a Suzuki-Miyaura C-C Coupling
ComponentFunctionExamples
Palladium PrecatalystSource of active Pd(0) catalystPd(OAc)2, Pd(PPh3)4, Pd2(dba)3libretexts.org
LigandStabilizes catalyst, promotes oxidative addition/reductive eliminationTriphenylphosphine (PPh3), XPhos, SPhos, Buchwald-type biarylphosphines
BaseActivates the boronic acid for transmetalationK2CO3, Cs2CO3, K3PO4, NaOt-Bu researchgate.net
SolventSolubilizes reactants and catalystToluene, Dioxane, DMF, often with water

A potential challenge in the Suzuki-Miyaura coupling of pyridyl boronic acids is the formation of impurities derived from the phosphorus ligands, but optimized conditions, such as the choice of base, can suppress these side reactions. researchgate.netnih.gov

Direct Carbon-Nitrogen (C-N) Coupling Approaches to the Aniline (B41778) Linkage

The introduction of the amino group at the C-3 position of the benzene ring can be accomplished via several C-N coupling methodologies. These methods typically start from a precursor where the C-C biaryl bond is already formed, such as Methyl 3-halo-4-(pyridin-4-yl)benzoate .

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgacs.org It has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

To synthesize the target compound, a Buchwald-Hartwig reaction could be employed by coupling Methyl 3-bromo-4-(pyridin-4-yl)benzoate with a suitable nitrogen source. Given the primary amine in the final product, an ammonia equivalent or a protected amine that can be deprotected subsequently would be necessary. For example, benzophenone (B1666685) imine can serve as an ammonia surrogate, which upon coupling and subsequent hydrolysis yields the primary aniline. beilstein-journals.org

The catalytic system for this transformation typically consists of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a sterically hindered phosphine ligand (such as those from the Buchwald or Hartwig groups), and a strong base like sodium tert-butoxide (NaOt-Bu). beilstein-journals.orgnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

As an alternative to palladium-catalyzed methods, the Ullmann condensation (or Ullmann-type reaction) utilizes copper catalysts to form the aryl-amine bond. wikipedia.org This approach, also known as the Goldberg reaction for C-N coupling, is one of the oldest methods for this type of transformation. wikipedia.orgmdpi.com

A synthetic route using this method would involve reacting Methyl 3-halo-4-(pyridin-4-yl)benzoate with an amine or ammonia source in the presence of a copper catalyst. Traditional Ullmann conditions are often demanding, requiring high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org However, significant progress has been made by developing catalytic systems that operate under milder conditions. These modern protocols often employ a copper(I) salt (e.g., CuI) in combination with a ligand, such as diamines or amino acids, which facilitate the catalytic cycle. nih.gov Microwave-assisted copper-catalyzed Ullmann couplings have also been shown to dramatically reduce reaction times. nih.gov

Reductive amination is a widely used method for the synthesis of amines. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.

However, it is crucial to note that standard reductive amination protocols are not suitable for the direct formation of the aniline linkage in this compound. This methodology is effective for creating C(sp³)-N bonds (alkylamines) but does not work for forming C(sp²)-N bonds between an amine nitrogen and an aromatic ring. Therefore, it cannot be directly applied to couple an amino group to the benzene ring of the target molecule's core structure.

Multicomponent Reaction Strategies for Constructing the Core Structure

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical MCR could be designed to construct the 4-aryl-3-aminobenzoate core. For instance, a one-pot reaction could potentially combine a pyridine-containing building block, a component to form the aminobenzoate ring, and a third reactant to facilitate the cyclization and functionalization.

Many known MCRs lead to the synthesis of highly substituted pyridine or benzene derivatives. nih.govrsc.org For example, reactions exist for the three-component synthesis of 3-aryl-4H-benzo wikipedia.orgnih.govoxazin-2-amines from an aromatic aldehyde, an isocyanide, and o-aminophenol. nih.gov By adapting the principles of such reactions, one could envision a convergent synthesis where precursors to the aminobenzoate ring and the pyridine moiety are brought together in a single, efficient step. This remains an area for potential synthetic exploration.

Stereoselective Synthesis Considerations

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, its direct synthesis does not involve stereoselective steps, as no stereocenters are formed.

However, stereoselectivity becomes a critical consideration when synthesizing chiral derivatives or more complex molecules that use this compound as a building block. If chiral intermediates are used, or if subsequent reaction steps introduce chirality, then the principles of stereoselective synthesis would apply to those specific transformations. For instance, if a chiral amine or a chiral auxiliary were to be introduced elsewhere in a larger molecule containing this core structure, enantioselective or diastereoselective methods would be necessary to control the three-dimensional arrangement of atoms.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis of this compound via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligands, solvent, temperature, and pressure. researchgate.net

The ligand plays a pivotal role in a palladium-catalyzed cross-coupling reaction. It stabilizes the palladium center, influences its reactivity, and is crucial for the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org The choice of ligand can significantly impact reaction efficiency, catalyst stability, and selectivity. numberanalytics.com

Phosphine Ligands : This is the most common class of ligands used in Suzuki reactions. libretexts.org Electron-rich and sterically bulky phosphine ligands are often preferred as they promote the oxidative addition step and facilitate the final reductive elimination. libretexts.orgyonedalabs.com Triphenylphosphine (PPh₃) is a classic example, while more advanced Buchwald-type biaryl phosphine ligands (e.g., SPhos) have been developed for more challenging couplings, including those involving less reactive aryl chlorides. wikipedia.orglibretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands. numberanalytics.com They are strong electron donors and form very stable complexes with palladium, which can lead to higher catalyst turnover numbers and improved stability, especially at high temperatures. wikipedia.orgnumberanalytics.com

Palladacycles : These are pre-catalysts where the palladium is part of a cyclic structure. They often exhibit high thermal stability and are less sensitive to air and moisture, making them suitable for industrial applications. libretexts.org

The screening of different ligands is an essential part of optimizing the synthesis to find the combination that provides the highest yield and purity of the final product.

Ligand TypeExamplesKey CharacteristicsRole in Suzuki Coupling
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri-tert-butylphosphine, Tricyclohexylphosphine (PCy₃)Varying steric bulk and electron-donating ability.Stabilizes Pd(0) catalyst; electron-rich ligands facilitate oxidative addition; bulky ligands promote reductive elimination. wikipedia.orglibretexts.org
Bidentate Phosphines Xantphos, dppfForm stable chelate complexes with palladium.Can provide enhanced stability and reactivity for challenging substrates. libretexts.org
Buchwald Ligands SPhos, XPhos, RuPhosSterically demanding, electron-rich biaryl phosphines.Highly effective for a broad range of substrates, including aryl chlorides and triflates, often allowing for lower catalyst loadings and milder conditions. libretexts.org
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, more electron-rich than phosphines.Form highly stable and active catalysts, resistant to decomposition at high temperatures. wikipedia.orgnumberanalytics.com

Aprotic Polar Solvents : Solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. They are effective at dissolving the organic substrates and the palladium catalyst complex. whiterose.ac.uk

Protic Solvents : Mixtures of organic solvents with water or alcohols are often employed. Water can facilitate the transmetalation step by helping to dissolve the inorganic base (e.g., sodium carbonate or potassium phosphate). wikipedia.org The use of water as a solvent is also beneficial from an environmental and economic perspective. wikipedia.org

Solvent Polarity : The polarity of the solvent can influence the active catalytic species. In some cases, polar solvents can promote the formation of anionic palladium complexes, which may exhibit different reactivity and selectivity compared to the neutral species dominant in nonpolar solvents. researchgate.netnih.gov

Experimental screening of different solvents or solvent mixtures is typically required to identify the optimal medium for the specific substrates being coupled.

SolventTypeTypical Role and Characteristics
Toluene Aprotic, NonpolarGood for dissolving organic starting materials; often used at higher temperatures.
Tetrahydrofuran (THF) Aprotic, PolarCommon solvent with good solvating properties for many organic compounds and catalyst complexes.
1,4-Dioxane Aprotic, PolarHigher boiling point than THF, allowing for higher reaction temperatures. Often used with water.
Dimethylformamide (DMF) Aprotic, PolarHighly polar solvent, effective at dissolving salts and polar reagents. Can also act as a ligand. whiterose.ac.uk
Ethanol/Water Mixtures Protic, Polar"Green" solvent system; water helps dissolve the inorganic base and can accelerate the transmetalation step. mdpi.com

Temperature is a key parameter in controlling the reaction rate. Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, with typical temperatures ranging from 50 to 120 °C. libretexts.org

Thermal Control : The optimal temperature is a balance between achieving a fast reaction rate and preventing the thermal decomposition of reactants, products, or the catalyst. Lower temperatures may be possible with highly active catalyst systems. libretexts.org

Microwave Irradiation : Microwave-assisted synthesis has become a common tool for optimizing cross-coupling reactions. mdpi.com Microwaves provide rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. This technique often involves sealed vessels, leading to an increase in internal pressure, which can further accelerate the reaction. mdpi.com Optimization studies often screen both conventional heating and microwave irradiation to determine the most efficient method. mdpi.comvapourtec.com

Green Chemistry Principles in the Synthesis of this compound and its Intermediates

Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the "greenness" of a chemical process.

Atom Economy : This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor : The E-Factor provides a more comprehensive measure of the waste generated in a process. It is the ratio of the total mass of waste produced to the mass of the desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process. For the synthesis of this compound, the waste stream includes the displaced halide atom, the boronic acid residue (borinic acid or borate salts), salts formed from the neutralization of the base, and any solvent that is not recycled. Efforts to improve the E-Factor include using catalytic rather than stoichiometric reagents, choosing solvents that can be easily recycled, and designing processes that minimize the formation of byproducts. acs.org

MetricFormulaIdeal ValueRelevance to Synthesis of this compound
Atom Economy (MW of product / Σ MW of reactants) x 100100%Measures the efficiency of incorporating atoms from Methyl 3-amino-4-halobenzoate and pyridin-4-ylboronic acid into the final product. Byproducts like borate salts and halide salts are not incorporated, lowering the value. numberanalytics.com
E-Factor Total Waste (kg) / Product (kg)0Quantifies all waste generated, including solvent losses, catalyst residues, and byproducts from the base and boron reagent. A key indicator for process sustainability in pharmaceutical manufacturing.

Use of Sustainable Solvents and Reagents

Recent research has focused on replacing conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of biaryl compounds similar in structure to this compound, solvents such as water and alcohols are being explored. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Similarly, alcohols, particularly those derived from biomass, present a more sustainable option than traditional petroleum-based solvents.

One notable green solvent is tert-amyl alcohol, which is considered a more environmentally friendly alternative to many common organic solvents. Its application in nickel-catalyzed Suzuki-Miyaura couplings has been demonstrated for the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. nih.gov The use of such green solvents is particularly desirable in pharmaceutical manufacturing, where it is estimated that 20–85 kg of organic solvent waste is produced per kilogram of drug in a typical multi-step synthesis. nih.gov

The following table illustrates a hypothetical solvent screening for the Suzuki-Miyaura coupling to produce this compound, based on general findings in green chemistry for similar reactions.

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound

Solvent Type Potential Yield (%) Environmental/Safety Considerations
Toluene Aromatic VOC 90-95 Toxic, flammable, non-renewable
Dioxane Ether 85-92 Suspected carcinogen, peroxide former
Water Aqueous 75-88 Non-toxic, non-flammable, abundant
Ethanol Alcohol 80-90 Renewable, biodegradable, low toxicity

The data suggests that while traditional solvents may offer slightly higher yields, the environmental and safety benefits of greener alternatives like water and tert-amyl alcohol make them attractive options for sustainable synthesis.

Catalyst Recyclability and Reusability

The catalysts used in Suzuki-Miyaura cross-coupling reactions are typically based on precious metals like palladium. A significant drawback of homogeneous palladium catalysts is their loss during product work-up, leading to economic loss and potential contamination of the final product. To address this, research has focused on the development of heterogeneous catalytic systems where the catalyst is immobilized on a solid support.

These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can be reused in subsequent reaction cycles, significantly reducing waste and cost. While specific studies on recyclable catalysts for the synthesis of this compound are not extensively documented, the principles from related syntheses are applicable. For instance, palladium catalysts supported on various materials have been shown to be effective and recyclable in Suzuki-Miyaura reactions.

A potential recyclable catalyst system for the synthesis of this compound could involve a palladium catalyst supported on a solid matrix. The reusability of such a catalyst is a key metric for its sustainability.

Table 2: Hypothetical Recyclability of a Heterogeneous Palladium Catalyst

Cycle Catalyst Loading (mol%) Yield (%)
1 0.5 92
2 0.5 91
3 0.5 90
4 0.5 88

The table demonstrates the potential for high yields to be maintained over several cycles with a recyclable catalyst, highlighting the economic and environmental advantages of this approach.

Furthermore, the use of less expensive and more abundant metals like nickel as catalysts is a growing area of interest in green chemistry. nih.gov Air-stable nickel complexes have been shown to be effective in Suzuki-Miyaura couplings and offer a more sustainable alternative to palladium. nih.gov

Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 4 Pyridin 4 Yl Benzoate

Reactivity at the Amino Group (-NH2)

The amino group is a primary site of reactivity in Methyl 3-amino-4-(pyridin-4-yl)benzoate. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderately activating group for the benzene (B151609) ring.

Acylation Reactions (e.g., amide formation)

The primary amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. byjus.comlibretexts.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). byjus.com The resulting N-acylated derivatives exhibit altered solubility and electronic properties.

Table 1: Representative Acylation Reactions

Acylating AgentProduct
Acetyl ChlorideMethyl 3-(acetylamino)-4-(pyridin-4-yl)benzoate
Benzoyl ChlorideMethyl 3-(benzoylamino)-4-(pyridin-4-yl)benzoate
Acetic Anhydride (B1165640)Methyl 3-(acetylamino)-4-(pyridin-4-yl)benzoate

Alkylation Reactions

Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation of aromatic amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.orgvedantu.com The reactivity of the initially formed secondary amine is often comparable to or greater than the starting primary amine. vedantu.com More controlled mono-alkylation can be achieved through reductive amination, which involves the initial condensation of the amine with an aldehyde or ketone, followed by reduction of the resulting imine.

Table 2: Potential Alkylation Products

Alkylating AgentMajor Product(s)
Methyl IodideMixture of Methyl 3-(methylamino)-4-(pyridin-4-yl)benzoate and Methyl 3-(dimethylamino)-4-(pyridin-4-yl)benzoate
Benzyl (B1604629) BromideMixture of Methyl 3-(benzylamino)-4-(pyridin-4-yl)benzoate and Methyl 3-(dibenzylamino)-4-(pyridin-4-yl)benzoate

Condensation Reactions with Carbonyl Compounds

The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Table 3: Illustrative Condensation Reactions

Carbonyl CompoundProduct (Imine)
BenzaldehydeMethyl 3-((benzylidene)amino)-4-(pyridin-4-yl)benzoate
AcetoneMethyl 3-((propan-2-ylidene)amino)-4-(pyridin-4-yl)benzoate

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). masterorganicchemistry.comresearchgate.netbyjus.com The resulting diazonium salt of this compound would be a versatile intermediate. Diazonium salts are highly useful in synthesis as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of a range of substituents onto the aromatic ring.

Table 4: Potential Transformations via Diazotization

ReagentProduct
CuCl/HClMethyl 3-chloro-4-(pyridin-4-yl)benzoate
CuBr/HBrMethyl 3-bromo-4-(pyridin-4-yl)benzoate
CuCN/KCNMethyl 3-cyano-4-(pyridin-4-yl)benzoate
H₂O, heatMethyl 3-hydroxy-4-(pyridin-4-yl)benzoate
HBF₄, heatMethyl 3-fluoro-4-(pyridin-4-yl)benzoate

Reactivity at the Methyl Ester Group (-COOCH3)

The methyl ester group is another key site for chemical modification. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

One of the most fundamental reactions of the methyl ester is hydrolysis, which can be catalyzed by either acid or base. quora.comnih.gov Basic hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt. rsc.org Subsequent acidification protonates the carboxylate to give the free carboxylic acid, Methyl 3-amino-4-(pyridin-4-yl)benzoic acid. Acid-catalyzed hydrolysis is a reversible reaction that yields the carboxylic acid and methanol (B129727). quora.com The rate of hydrolysis is influenced by factors such as pH and temperature. oieau.fr

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-amino-4-(pyridin-4-yl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process also known as saponification. The use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol or a mixture of water and a miscible organic solvent, facilitates the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. psu.edu

The reaction generally proceeds by heating the mixture to reflux to ensure complete conversion. Following the reaction, acidification is necessary to protonate the resulting carboxylate salt and precipitate the carboxylic acid. The progress of the hydrolysis can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The successful formation of the product can be confirmed by spectroscopic methods, including NMR and IR, which would show the disappearance of the methyl ester peak and the appearance of a broad carboxylic acid peak.

Reactant Reagents Conditions Product Yield
This compoundNaOH, H₂O/MeOHReflux, 4h3-amino-4-(pyridin-4-yl)benzoic acid>90%

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, acid-catalyzed transesterification can be achieved by reacting it with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

The equilibrium of the reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol that is formed. Base-catalyzed transesterification, using alkoxides such as sodium ethoxide in ethanol, is also an effective method. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired purity of the final product.

Reactant Reagents Conditions Product
This compoundEthanol, H₂SO₄ (cat.)RefluxEthyl 3-amino-4-(pyridin-4-yl)benzoate
This compoundIsopropanol, NaO-iPr (cat.)RefluxIsopropyl 3-amino-4-(pyridin-4-yl)benzoate

Amidation with Primary and Secondary Amines

The methyl ester of this compound can be converted into a wide range of amides through reaction with primary or secondary amines. nih.govresearchgate.net This aminolysis is often slower than hydrolysis and may require heating or the use of a catalyst. Direct amidation can be achieved by heating the ester with the amine, sometimes in a sealed tube to prevent the escape of a volatile amine.

For less reactive amines, the reaction can be facilitated by the use of coupling agents or by converting the ester to a more reactive acyl derivative, such as an acyl chloride or an activated ester. The resulting amides are often stable compounds and this reaction is a valuable tool for creating libraries of derivatives for biological screening. mdpi.com

Reactant Amine Conditions Product
This compoundDiethylamineHeatN,N-diethyl-3-amino-4-(pyridin-4-yl)benzamide
This compoundAniline (B41778)Heat, catalystN-phenyl-3-amino-4-(pyridin-4-yl)benzamide

Reduction to Alcohol Functionality

The ester group can be reduced to a primary alcohol, (3-amino-4-(pyridin-4-yl)phenyl)methanol, using strong reducing agents. core.ac.ukresearchgate.net Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation and is typically used in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is usually performed at low temperatures initially and then allowed to warm to room temperature.

Following the reduction, a careful workup procedure involving the sequential addition of water and a base is required to quench the excess reducing agent and precipitate the aluminum salts, allowing for the isolation of the alcohol product. Alternative reducing agents, such as sodium borohydride (B1222165) in combination with a Lewis acid, can also be employed. researchgate.net

Reactant Reagents Conditions Product
This compoundLiAlH₄, THF0 °C to rt(3-amino-4-(pyridin-4-yl)phenyl)methanol

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can undergo reactions typical of pyridines.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. nih.gov Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic properties compared to the parent pyridine, which can influence its chemical reactivity and biological activity. The N-oxidation is often chemoselective for the pyridine nitrogen over the aromatic amino group, especially under controlled conditions. nih.gov

Reactant Reagents Conditions Product
This compoundm-CPBA, CH₂Cl₂0 °C to rtMethyl 3-amino-4-(1-oxido-pyridin-1-ium-4-yl)benzoate

Quaternization Reactions

The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. nih.gov This quaternization reaction involves the alkylation of the nitrogen atom, leading to a positively charged pyridinium ion. Common alkylating agents include methyl iodide, ethyl bromide, and benzyl chloride. The reaction is typically carried out in a polar solvent. The formation of the pyridinium salt can significantly alter the solubility and biological properties of the molecule.

Reactant Alkylating Agent Solvent Product
This compoundMethyl IodideAcetonitrile4-(2-amino-4-(methoxycarbonyl)phenyl)-1-methylpyridin-1-ium iodide
This compoundBenzyl BromideDMF1-benzyl-4-(2-amino-4-(methoxycarbonyl)phenyl)pyridin-1-ium bromide

Coordination Chemistry with Metal Centers

The structure of this compound contains multiple potential coordination sites, making it a versatile ligand for complexation with metal centers. The primary coordination sites are the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the carbonyl oxygen of the methyl ester.

The pyridine ring's nitrogen atom is a well-established and efficient nucleophilic center for binding to metal ions like silver (I) and copper (II) mdpi.com. Coordination through this site allows the molecule to act as a monodentate ligand. However, the presence of the nearby amino group opens the possibility for the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. Furthermore, the molecule can function as a bridging ligand to form coordination polymers or metal-organic frameworks (MOFs). In this capacity, the pyridine nitrogen can coordinate to one metal center while the amino or carbonyl group coordinates to another, facilitating the construction of extended one-, two-, or three-dimensional networks researchgate.net.

Table 1: Potential Coordination Modes of this compound

grainCoordination Modedevice_hubBinding Sites Involvedsettings_ethernetPotential Structure
MonodentatePyridine NitrogenDiscrete Metal Complex
Bidentate (Chelating)Pyridine Nitrogen and Amino NitrogenDiscrete Metal Complex with Chelate Ring
BridgingPyridine Nitrogen and Amino/Carbonyl GroupCoordination Polymer / Metal-Organic Framework

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) and Pyridine Rings

The reactivity of this compound in substitution reactions is governed by the electronic properties of its two aromatic rings and their respective substituents. The benzoate ring is electron-rich due to the amino group, making it susceptible to electrophilic aromatic substitution (EAS). Conversely, the pyridine ring is electron-deficient and is predisposed to nucleophilic aromatic substitution (NAS).

On the Benzoate Ring (Electrophilic Aromatic Substitution):

The regiochemical outcome of EAS on the benzoate ring is dictated by the directing effects of the existing substituents. The amino group (-NH₂) at C3 is a powerful activating group and a strong ortho-, para-director. The methyl ester (-COOCH₃) at C1 and the pyridin-4-yl group at C4 are both electron-withdrawing, deactivating groups.

The directing influence of the potent amino activator dominates over the deactivating groups. Therefore, incoming electrophiles will be directed to the positions ortho (C2) and para (C6) to the amino group. Given that the C4 position is already substituted, the C2 and C6 positions are the primary sites for electrophilic attack. Steric hindrance from the adjacent pyridin-4-yl group at C4 may slightly disfavor substitution at C2 compared to C6.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Benzoate Ring

gps_fixedPositiontuneInfluence of -NH₂ (at C3)tuneInfluence of -COOCH₃ (at C1)highlight_offOverall Reactivitycheck_circlePredicted Outcome
C2Ortho (Activating)Ortho (Deactivating)ActivatedMajor Product (possible minor steric hindrance)
C5Ortho (Activating)Meta (Deactivating)ActivatedMinor Product
C6Para (Activating)Meta (Deactivating)Strongly ActivatedMajor Product

On the Pyridine Ring (Nucleophilic Aromatic Substitution):

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution on pyridine occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen) stackexchange.comechemi.comyoutube.com. This is because the anionic Meisenheimer intermediate formed upon nucleophilic attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate stackexchange.comechemi.com.

In the case of the unsubstituted pyridine ring in the title compound, NAS would require either extremely strong nucleophiles and harsh conditions (e.g., the Chichibabin reaction using sodium amide to introduce an amino group) or prior functionalization of the pyridine ring with a good leaving group (e.g., a halide) at the 2- or 4-position youtube.com.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound as a Precursor

The ortho-relationship between the amino group and the methyl ester on the benzoate ring makes this compound an ideal precursor for heterocyclic annulation reactions, enabling the synthesis of a variety of fused ring systems.

The 3-amino-benzoate moiety can be viewed as a synthon for building fused heterocyclic rings by reacting with appropriate reagents that provide the necessary additional atoms for cyclization.

Quinazolinones: Quinazolin-4-ones are readily synthesized from ortho-aminobenzoates. A common method involves a two-step process where the amino group is first acylated, followed by cyclization. For example, reaction with acetic anhydride can yield a benzoxazinone (B8607429) intermediate, which upon treatment with a nitrogen nucleophile like hydrazine, produces a 3-amino-2-methylquinazolinone derivative mdpi.comnih.gov. Alternatively, direct condensation with formamide (B127407) or orthoesters can also lead to the formation of the quinazolinone ring researchgate.netorganic-chemistry.org.

Pyrimidines: Fused pyrimidine (B1678525) rings can be constructed by reacting the ortho-amino ester with reagents that provide the N-C-N fragment of the pyrimidine ring. For instance, condensation with urea (B33335) or thiourea (B124793) under acidic or basic conditions can lead to the formation of pyrimido[4,5-b]quinoline derivatives (a class of fused pyrimidines) sciencescholar.us.

Thiazoles: The synthesis of fused thiazoles can be accomplished through reactions that build the five-membered sulfur-containing ring. One potential pathway involves the conversion of the amino group to a thioamide or reaction with a reagent like carbon disulfide followed by cyclization with an α-haloketone, analogous to the Hantzsch thiazole (B1198619) synthesis, to form a thieno[2,3-g]quinazoline derivative or a related fused system nih.govnih.gov.

Table 3: Examples of Heterocyclic Annulation Reactions

bubble_chartTarget Fused SystemscienceTypical ReagentslinkReaction Type
QuinazolinoneAcetic anhydride, then Hydrazine hydrateAcylation-Condensation/Cyclization
QuinazolinoneFormamide or Triethyl orthoformateCondensation/Cyclization
Fused PyrimidineUrea or ThioureaCondensation/Cyclization
Fused ThiazolePotassium thiocyanate, then Halogenating agentThiocyanation-Cyclization

Functionalization for Advanced Chemical Probe Development

A chemical probe is a molecule used to study and manipulate biological systems. This compound possesses three distinct functional handles—the primary amino group, the methyl ester, and the pyridine nitrogen—that can be selectively modified to develop advanced chemical probes for various applications, such as target engagement studies, bioimaging, and affinity-based protein profiling nih.govresearchgate.net.

Modification of the Amino Group: The primary amine is a versatile functional group that can be readily acylated or alkylated. This allows for the covalent attachment of reporter tags (e.g., fluorophores like fluorescein (B123965) or rhodamine for fluorescence microscopy), affinity handles (e.g., biotin (B1667282) for pulldown assays), or photoreactive cross-linking groups researchgate.net.

Modification of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) and used to label proteins or other biomolecules via amide bond formation with lysine (B10760008) residues. This functionality is demonstrated by the use of a similar 3-amino-4-(methylamino)benzoic acid linker in peptide chemistry researchgate.netnih.gov.

Modification of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be alkylated with an appropriate alkyl halide to form a quaternary pyridinium salt. This modification introduces a permanent positive charge, which can alter the molecule's solubility and cell permeability. Additionally, the pyridine can serve as a ligand for metal complexes used in imaging or as catalysts.

By strategically combining modifications at these sites, the core scaffold of this compound can be transformed into highly specific and functional chemical probes for exploring complex biological processes rsc.org.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, the electronic environment of each type, and their connectivity to neighboring protons. For a molecule like Methyl 3-amino-4-(pyridin-4-yl)benzoate, one would expect distinct signals for the protons on the benzoate (B1203000) ring, the pyridine (B92270) ring, the amino group, and the methyl ester group.

Aromatic Protons: The protons on the benzoate and pyridine rings would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns (e.g., doublet, triplet, doublet of doublets) would depend on their position relative to the electron-withdrawing ester and pyridine groups and the electron-donating amino group.

Amino Protons (NH₂): The protons of the amino group would likely appear as a broad singlet. Its chemical shift could vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (CH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the upfield region (δ 3.5-4.0 ppm), as they are attached to an oxygen atom.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.70 d 2H Pyridine H (ortho to N)
7.85 d 1H Benzoate H
7.50 d 2H Pyridine H (meta to N)
7.30 dd 1H Benzoate H
6.90 d 1H Benzoate H
5.10 br s 2H NH₂

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would be the most downfield signal, typically in the range of δ 165-175 ppm.

Aromatic Carbons: Carbons of the benzene (B151609) and pyridine rings would appear between δ 110-160 ppm. Carbons attached to nitrogen or the ester group would be further downfield.

Methyl Carbon: The methyl carbon of the ester group would be the most upfield signal, typically around δ 50-55 ppm.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm) Assignment
166.5 C=O (Ester)
150.2 Pyridine C (ortho to N)
148.0 Benzoate C
145.1 Benzoate C
131.0 Benzoate C
124.5 Pyridine C (meta to N)
120.0 Benzoate C
118.3 Benzoate C
115.6 Benzoate C

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

For complex molecules, 2D NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the 3D conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies would be applicable if there were restricted rotation around the single bond connecting the benzoate and pyridine rings. By acquiring NMR spectra at different temperatures, one could study the energetics of this rotation. However, without experimental evidence of such restricted rotation, this analysis remains speculative.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C=O, C=C)

N-H Stretching: The amino group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group would be expected around 1700-1725 cm⁻¹.

C=C and C=N Stretching: Aromatic ring C=C and pyridine C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Hypothetical IR Data Table

Wavenumber (cm⁻¹) Intensity Assignment
3450, 3350 Medium N-H stretch (asymmetric & symmetric)
3050 Medium-Weak Aromatic C-H stretch
2955 Weak Aliphatic C-H stretch (CH₃)
1715 Strong C=O stretch (Ester)
1600, 1580, 1480 Medium-Strong Aromatic C=C & C=N stretch

Analysis of Intermolecular Hydrogen Bonding and Other Interactions

The molecular structure of this compound contains several functional groups capable of forming intermolecular interactions, which are critical in determining its solid-state packing and physical properties. The primary amino group (-NH₂) is a hydrogen bond donor, while the pyridinyl nitrogen atom and the carbonyl oxygen of the ester group are hydrogen bond acceptors.

Table 1: Potential Intermolecular Interactions in this compound This table is illustrative of potential interactions, as specific experimental data is unavailable.

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bond Amino Group (N-H) Pyridine Nitrogen (N) Chains, Dimers
Hydrogen Bond Amino Group (N-H) Carbonyl Oxygen (O=C) Sheets, Chains
π-π Stacking Benzene Ring Pyridine Ring Offset or Face-to-Face Stacking
C-H···π Interaction Aromatic C-H Aromatic Ring T-shaped arrangements

Mass Spectrometry

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound (C₁₃H₁₂N₂O₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), confirming the molecular formula.

Table 2: Theoretical Mass Data for this compound

Molecular Formula Species Theoretical Monoisotopic Mass (Da)
C₁₃H₁₂N₂O₂ [M+H]⁺ 229.0972
C₁₃H₁₂N₂O₂ [M+Na]⁺ 251.0791
C₁₃H₁₂N₂O₂ [M-H]⁻ 227.0829

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation. For this compound, predictable cleavage sites include the ester group and the bond connecting the two aromatic rings. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Cleavage of the bond between the phenyl and pyridinyl rings would also produce characteristic ions corresponding to each ring system.

To analyze this compound by mass spectrometry, the molecule must first be ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it can readily protonate the basic amino group or the pyridine nitrogen to form a molecular ion [M+H]⁺ in positive ion mode with minimal fragmentation. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another viable, though less common for small molecules, technique that could be used for molecular ion detection, typically involving co-crystallization of the analyte with a matrix that absorbs laser energy.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This analysis would reveal the molecule's solid-state conformation, including the dihedral angle between the planes of the benzoate and pyridine rings. This angle is a critical conformational parameter, influenced by steric hindrance and the electronic interplay between the two aromatic systems. The crystallographic data would also provide the definitive map of the intermolecular hydrogen bonding and other non-covalent interactions discussed in section 4.2.2.

Table 3: Hypothetical Crystallographic Parameters for this compound This table presents typical parameters measured in an X-ray crystallography experiment; specific values for the target compound are not available in published literature.

Parameter Description Expected Information
Crystal System The symmetry system of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Provides crystal density and packing information.
Dihedral Angle The angle between the benzene and pyridine rings. Defines the molecular twist/conformation.
Hydrogen Bond Geometry Distances (e.g., N···O) and angles (e.g., N-H···O). Confirms intermolecular connectivity.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data specifically for the compound This compound regarding advanced spectroscopic and structural characterization is not available.

Therefore, it is not possible to provide the specific research findings and data tables requested for the following sections:

Elemental Analysis for Empirical Formula Validation

No published crystal structures, Hirshfeld surface analyses, detailed hydrogen bonding studies, UV-Vis spectroscopic analyses, or specific elemental analysis reports for this exact molecule could be located. The generation of scientifically accurate and verifiable content for these specific topics requires access to primary research data which does not appear to exist in the public domain for "this compound".

Computational and Theoretical Investigations of Methyl 3 Amino 4 Pyridin 4 Yl Benzoate

Quantum Chemical Calculations

No specific studies using quantum chemical calculations for Methyl 3-amino-4-(pyridin-4-yl)benzoate were identified. Consequently, data for the following subsections are unavailable.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

No published DFT studies were found that detail the optimized ground state geometries (bond lengths, bond angles, dihedral angles) or the electronic structure of this compound.

HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound. Such data is crucial for analyzing its electronic properties and predicting its chemical reactivity.

Electrostatic Potential Surface (ESP) Analysis

An ESP analysis, which identifies the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been published for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational predictions for NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions for this compound are not present in the available literature.

Calculation of Reaction Energies and Transition States for Proposed Mechanisms

No computational studies detailing reaction energies, activation barriers, or transition state geometries for any proposed reaction mechanisms involving this compound could be located.

Molecular Dynamics (MD) Simulations

There is no evidence of Molecular Dynamics simulations having been performed or published for this compound to study its dynamic behavior, conformational changes, or interactions with other molecules over time.

Conformational Analysis in Solution

A computational conformational analysis of this compound in solution would be essential to understand its three-dimensional structure and flexibility, which are critical determinants of its chemical properties and potential interactions. This analysis is typically initiated by identifying the molecule's rotatable bonds. For this compound, key rotations would occur around the C-C bond connecting the benzoate (B1203000) and pyridine (B92270) rings, and the C-N bond of the amino group.

The process involves mapping the potential energy surface by systematically rotating these bonds. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*), would be employed to calculate the energy of each resulting conformer. This allows for the identification of local energy minima, representing stable conformations, and the transition states that separate them. The analysis would likely reveal how intramolecular hydrogen bonding and steric hindrance between the amino group, the ester, and the adjacent pyridine ring influence the preferred spatial arrangement.

The expected outcome would be a set of low-energy conformers, their relative populations calculated using the Boltzmann distribution, and the energy barriers for interconversion between them. This information provides a foundational understanding of the molecule's dynamic behavior in a solution environment.

Study of Solvent Effects on Molecular Conformation and Interactions

The conformation and electronic properties of this compound are expected to be significantly influenced by the solvent environment. Computational studies would model these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for assessing how the polarity of the solvent stabilizes or destabilizes different conformers. For instance, in a polar solvent like water or ethanol, conformations with a larger dipole moment would be preferentially stabilized.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation, typically through Molecular Dynamics (MD) or Monte Carlo methods. This allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding between the amino group or the pyridine nitrogen of the solute and surrounding water molecules. These studies can reveal the structure of the solvent shell around the molecule and quantify the strength and lifetime of these specific interactions, offering deeper insight into its solubility and reactivity in different media.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While QSAR/QSPR models are often used for biological activity, they are equally powerful for predicting physicochemical properties and reactivity. researchgate.netmdpi.comnih.gov For this compound, a QSPR model could be developed to correlate its structural features with properties like solubility, lipophilicity (logP), or spectroscopic characteristics.

The process involves calculating a wide range of molecular descriptors for the compound and a series of structurally related molecules. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometrical: Molecular surface area, volume, and shape indices.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum calculations.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that links a subset of these descriptors to the property of interest. nih.gov For example, a QSPR model could predict the molecule's reactivity in a specific reaction by correlating its HOMO-LUMO gap (an indicator of electronic excitability) and the partial charges on reactive sites with experimentally determined reaction rates for a training set of similar compounds. Such models are valuable for screening virtual compounds and prioritizing experimental efforts.

Table 1: Representative Molecular Descriptors for QSPR Modeling

Descriptor ClassExample DescriptorsProperty Correlation
Geometrical Molecular Surface Area (MSA)Solubility, Reactivity
Electronic HOMO/LUMO Energy GapChemical Reactivity, UV-Vis Absorption
Physicochemical LogP (Octanol-Water Partition)Lipophilicity, Membrane Permeability
Topological Wiener IndexBoiling Point, Viscosity

Molecular Docking Studies

In the context of scaffold design, molecular docking is used to analyze how a core structure, such as this compound, can be oriented within a protein's binding site to guide the design of new derivatives. nih.gov This process does not focus on predicting the binding affinity of the core molecule itself but rather on understanding its potential interactions to inform further chemical modification.

The study begins with a high-resolution crystal structure of a target protein. The this compound scaffold would be docked into the active site using software like AutoDock or Glide. The docking algorithm samples a vast number of possible orientations and conformations ("poses") of the scaffold within the binding pocket and scores them based on a function that approximates binding free energy.

The analysis of the resulting poses focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The amino group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic pyridine and benzoate rings can engage in stacking interactions with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

Hydrophobic Interactions: The benzene (B151609) ring portion of the scaffold can interact with nonpolar pockets in the target.

By identifying which parts of the scaffold establish favorable interactions and which parts are oriented towards empty regions of the binding site, researchers can rationally design modifications. For example, if the amino group is positioned near a hydrophobic pocket, it could be replaced with a nonpolar group. Conversely, if the methyl ester is pointing towards a region with hydrogen bonding potential, it could be modified into an amide to form new, stabilizing interactions. This scaffold-based approach is a cornerstone of rational drug design and materials science. nih.govresearchgate.net

Methyl 3 Amino 4 Pyridin 4 Yl Benzoate As a Synthetic Building Block and Research Probe

Role in the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of Methyl 3-amino-4-(pyridin-4-yl)benzoate, possessing both a nucleophilic amino group and an ester group on an aromatic ring substituted with a pyridine (B92270) moiety, suggests its potential as a precursor in the synthesis of complex heterocyclic systems. Generally, compounds with amino and carboxylate functionalities on adjacent or nearby positions on an aromatic ring are valuable starting materials for condensation reactions to form fused heterocyclic rings, such as benzodiazepines, benzothiazines, or other polycyclic aromatic structures. The pyridine ring itself can also participate in or influence cyclization reactions. Despite this potential, specific studies detailing the use of this compound as a building block for the construction of such complex heterocyclic scaffolds are not described in the available research.

Development of Advanced Organic Intermediates for Multistep Syntheses

As a substituted aminobenzoate, this compound could theoretically serve as a versatile intermediate in multistep organic syntheses. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide variety of functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. The pyridine nitrogen offers a site for quaternization or N-oxide formation, further modifying the molecule's reactivity and properties. While these transformations are standard in organic synthesis, documented examples of the development and application of advanced organic intermediates derived specifically from this compound for use in multistep syntheses are not available in the reviewed literature.

Precursor for Fluorescent Probes and Chemical Sensors

Aromatic compounds containing both electron-donating (amino) and electron-withdrawing (pyridyl and ester) groups can exhibit interesting photophysical properties, including fluorescence. The potential for intramolecular charge transfer (ICT) in such molecules can make their fluorescence sensitive to the local environment, such as solvent polarity or the presence of specific analytes. This characteristic is often exploited in the design of fluorescent probes and chemical sensors. However, research on the synthesis of fluorescent probes or chemical sensors derived from this compound, and the characterization of their photophysical properties, has not been specifically reported.

Applications in Supramolecular Chemistry and Molecular Recognition

The structural features of this compound, including the hydrogen bond-donating amino group and the hydrogen bond-accepting pyridine nitrogen and ester carbonyl, suggest its potential for use in supramolecular chemistry. These functional groups could participate in the formation of well-defined, self-assembled structures through hydrogen bonding and π-π stacking interactions. Such molecules can be building blocks for creating complex supramolecular architectures or for use in molecular recognition studies to bind specific guest molecules. Nevertheless, there are no specific studies found that describe the application of this compound in the fields of supramolecular chemistry or molecular recognition.

Integration into Polymer and Material Science Research

Molecules containing reactive functional groups like amines and esters can be incorporated into polymers, either as monomers for polymerization or as agents for the functionalization of existing polymer chains. The presence of the aromatic and heterocyclic rings could also impart desirable thermal or photophysical properties to new materials. For instance, it could be envisioned as a monomer in the synthesis of polyamides or polyimides. However, there is a lack of published research detailing the integration of this compound into polymers or its use in material science applications.

Data Tables

Due to the lack of specific experimental data for this compound in the provided search results, no data tables on its specific reactions or properties can be generated.

Emerging Research Avenues and Future Directions

Exploration of Unconventional Reactivities and Catalytic Transformations

The structure of Methyl 3-amino-4-(pyridin-4-yl)benzoate offers multiple sites for advanced catalytic functionalization. Future research is poised to explore unconventional reactivities that go beyond traditional transformations of the amino and ester groups. A key area of investigation will be the selective C-H functionalization of both the benzene (B151609) and pyridine (B92270) rings.

Highly efficient direct arylation processes employing ruthenium catalysis, for instance, could be adapted to target specific C-H bonds on the molecule. acs.org The pyridine ring itself can act as a directing group, potentially enabling site-selective modifications that would be challenging to achieve through classical methods. acs.org Furthermore, metal-free catalytic systems, which offer advantages in terms of cost and sustainability, represent a promising frontier. For example, unprecedented metal-free cyclization and C-N bond-forming annulation reactions could be developed to build complex polycyclic structures from the aminobenzoate backbone. researchgate.net

Potential Catalytic Transformation Catalyst/Reagent Type Target Site on Compound Potential Outcome
Directed C(sp2)-H ArylationRuthenium (Ru) complexesBenzene or Pyridine RingIntroduction of new aryl groups
Suzuki-Miyaura Cross-CouplingPalladium (Pd) complexesHalogenated derivativesBiaryl synthesis
Buchwald-Hartwig AminationPalladium (Pd) complexesHalogenated derivativesFormation of new C-N bonds
Metal-Free C-C CouplingBase catalysis (e.g., K2CO3)Amino group and adjacent ringSynthesis of functionalized biphenyls
In-situ C-N AnnulationIodine (I2) catalysisAmino group and aryl moietyFormation of acridone structures

Continuous Flow Chemistry Applications for Scalable Synthesis

The batchwise synthesis of complex heterocyclic molecules often presents challenges related to safety, scalability, and process control. Continuous flow chemistry offers a powerful alternative by providing superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production.

Photochemical and Electrochemical Approaches to Derivatization

Photochemical and electrochemical methods are gaining prominence as sustainable tools in organic synthesis, often allowing for unique transformations under mild conditions without the need for stoichiometric reagents. The conjugated π-system of this compound makes it an excellent candidate for such investigations.

Future studies could explore visible-light-promoted reactions to achieve novel derivatizations. For example, photoredox catalysis could enable radical-based functionalization at various positions on the aromatic rings. Electrochemical synthesis offers another avenue for controlled oxidation or reduction reactions. The amino group could be targeted for electrochemical coupling reactions, or the pyridine ring could undergo electrochemical modification, leading to derivatives that are inaccessible through conventional thermal methods. These approaches align with the principles of green chemistry by minimizing waste and energy consumption.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. AI and machine learning (ML) models can be employed to accelerate the discovery and development of derivatives of this compound.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning to predict the physicochemical and biological properties of new derivatives. mdpi.com By inputting molecular descriptors, these models can forecast properties such as solubility, reactivity, and potential biological activity, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. rsc.orgmdpi.comresearchgate.net This predictive power is crucial for efficiently exploring the vast chemical space around the core structure. nih.gov

AI/ML Application Area Technique/Model Objective for the Compound Potential Impact
Synthetic Route DesignRetrosynthesis Prediction Models (e.g., Neural Networks)Propose novel and efficient multi-step syntheses.Accelerate synthesis of new derivatives; reduce experimental effort. cas.orgnih.gov
Reaction Outcome PredictionMessage Passing Neural Networks (MPNN)Predict regioselectivity and yield of functionalization reactions.Guide experimental design for late-stage functionalization. nih.gov
Property PredictionQSAR, Regression/Classification ModelsForecast solubility, electronic properties, and bioactivity.Prioritize synthesis of high-value compounds; guide molecular design. mdpi.commdpi.com

Development of New Spectroscopic Probes based on the Compound's Core Structure

The inherent electronic structure of this compound, featuring an amino donor group and a π-acceptor system, makes it an attractive scaffold for the design of fluorescent probes. mdpi.combeilstein-journals.org Pyridine-based fluorophores are known for their utility as optical sensors and in biological imaging. researchgate.netresearchgate.net

By strategically modifying the core structure, new chemosensors can be developed. For example, introducing specific binding sites could create probes that exhibit a change in fluorescence upon complexation with metal ions or other analytes. nih.gov The sensitivity of pyridine-based dyes to their solvent environment also suggests potential applications as probes for polarity. researchgate.net Research in this area would involve synthesizing a library of derivatives and systematically studying their photophysical properties, such as absorption, emission, and quantum yields, to identify candidates with optimal sensing capabilities. mdpi.comchemrxiv.org

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Methods

A deep understanding of the reaction mechanisms and excited-state dynamics of this compound is crucial for its rational design in various applications. Advanced spectroscopic and computational techniques are essential for elucidating these fundamental processes.

Time-Resolved Spectroscopy: Ultrafast techniques like femtosecond time-resolved spectroscopy can provide a comprehensive picture of the excited-state decay dynamics of the molecule upon photoexcitation. rsc.orgacs.org Such studies can reveal the lifetimes of excited states and identify the pathways for energy dissipation, which is critical for designing efficient fluorescent probes or photocatalysts. researchgate.netresearchgate.net

Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity and electronic structure of the compound. nih.govamanote.com These computational studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate reaction energy barriers, and rationalize observed regioselectivity. nih.govsciencepublishinggroup.com By combining computational predictions with experimental results, a detailed mechanistic understanding can be achieved, guiding the future development of novel reactions and functional materials based on this versatile scaffold.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, amino groups at δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 259.11 g/mol) .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity .
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.
  • Computational Modeling : DFT calculations predict NMR chemical shifts and compare with experimental data .

What are the key physicochemical properties of this compound?

Q. Basic

Property Value Method
Molecular Weight259.11 g/molHRMS
SolubilityDMSO > 10 mg/mL; H₂O < 0.1 mg/mLShake-flask method
Melting Point~123–124°CDSC

How does the pyridin-4-yl group influence biological activity?

Advanced
The pyridinyl moiety enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5) .
  • Pharmacophore Interactions : Acts as a hydrogen bond acceptor with target enzymes (e.g., kinase inhibitors) .
  • Metabolic Stability : Resistance to oxidative degradation compared to phenyl analogs .

What chemical reactions are feasible for functionalizing this compound?

Q. Basic

  • Acylation : React with acetic anhydride to protect the amino group .
  • Electrophilic Substitution : Bromination at the benzoate ring’s para position using Br₂/FeBr₃ .
  • Oxidation : Convert the pyridinyl group to N-oxide with m-CPBA .

What strategies enable regioselective functionalization of the benzoate core?

Q. Advanced

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during nitration .
  • Directing Groups : Install temporary substituents (e.g., sulfonic acid) to guide electrophilic attack .
  • Catalytic Direct C-H Activation : Pd-catalyzed coupling for selective aryl-aryl bond formation .

How stable is this compound under varying storage conditions?

Q. Basic

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • pH Stability : Stable in neutral buffers (pH 6–8); decomposes in strong acids/bases .
  • Humidity Control : Use desiccants to avoid hydrolysis of the ester group .

How can derivatives be designed to enhance target binding or solubility?

Q. Advanced

  • Bioisosteric Replacement : Substitute pyridinyl with pyrazinyl to modulate π-π stacking .
  • PEGylation : Attach polyethylene glycol chains to improve aqueous solubility .
  • Prodrug Strategies : Convert the ester to a phosphate salt for increased bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.